4-Butoxy-2-chloropyridine

概要

説明

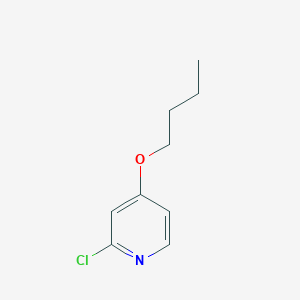

4-Butoxy-2-chloropyridine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a chlorine atom and the hydrogen atom at the 4-position is replaced by a butoxy group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-chloropyridine typically involves the reaction of 2-chloropyridine with butanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. The general reaction can be represented as follows: [ \text{2-Chloropyridine} + \text{Butanol} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions: 4-Butoxy-2-chloropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

Nucleophilic Substitution: Various substituted pyridines.

Oxidation: Butoxy group oxidized to aldehydes or acids.

Reduction: Piperidine derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Butoxy-2-chloropyridine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For example, it can be used in nickel-catalyzed cross-electrophile coupling reactions to synthesize 2-alkylated pyridines, which are valuable in pharmaceutical development due to their biological activities .

Reactivity and Mechanism

The compound can undergo substitution reactions where the chloro group is replaced by other nucleophiles, facilitating the formation of diverse pyridine derivatives. The presence of the butoxy group enhances its solubility and reactivity in organic solvents, making it suitable for various synthetic applications.

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Its derivatives have been studied for potential anti-inflammatory and anti-cancer properties. The mechanism of action typically involves interaction with specific biomolecules, modulating their activity to achieve desired therapeutic effects.

Case Studies

A study highlighted the synthesis of pyridine derivatives that demonstrated cytotoxic effects against cancer cell lines, suggesting that compounds derived from this compound could serve as lead compounds in drug discovery .

Agrochemical Applications

Pesticide Development

this compound has been explored as a precursor for developing novel agrochemicals, particularly pesticides. Its derivatives are being investigated for efficacy against various pests, including spider mites and other agricultural pests. The structural modifications derived from this compound can enhance the bioactivity and selectivity of new pesticide formulations .

Environmental Impact

The environmental persistence and degradation pathways of this compound and its derivatives are being studied to ensure that new agrochemical products are not only effective but also environmentally safe. Research focuses on understanding how these compounds interact with soil and water systems .

Material Science

Development of Novel Materials

In material science, this compound is utilized in the synthesis of functionalized polymers and materials with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for industrial applications.

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Butoxy-2-chloropyridine involves its interaction with various molecular targets. The chlorine and butoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

類似化合物との比較

2-Chloropyridine: Lacks the butoxy group, making it less versatile in certain reactions.

4-Chloropyridine: Lacks the butoxy group, limiting its applications compared to 4-Butoxy-2-chloropyridine.

4-Butoxypyridine: Lacks the chlorine atom, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the butoxy and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Butoxy-2-chloropyridine to achieve high yield and purity?

- Methodological Approach :

- Reaction Conditions : Use a nucleophilic substitution reaction, substituting the chloride group with butoxy under alkaline conditions (e.g., NaOH in dichloromethane). Monitor temperature (20–25°C) to avoid side reactions .

- Workup : Perform sequential washes with water and brine to remove unreacted reagents. Dry the organic layer with anhydrous Na₂SO₄ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Vary molar ratios (e.g., 1:1.2 for 2-chloropyridine to sodium butoxide) and reaction time (6–12 hours) to maximize yield.

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–25°C | Prevents decomposition |

| NaOH Concentration | 10% (w/v) | Ensures complete deprotonation |

| Reaction Time | 8 hours | Balances completion vs. side reactions |

Q. What characterization techniques are critical for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR to verify butoxy chain integration (δ 0.9–1.7 ppm for CH₂/CH₃) and aromatic proton signals (δ 7.2–8.5 ppm) .

- IR Spectroscopy : Confirm C-O-C ether stretch (~1100 cm⁻¹) and C-Cl bond (~650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., CCDC deposition from ) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometry) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

- Critical Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

- Analytical Strategy :

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, overlapping signals in ¹H NMR can be resolved via ¹³C DEPT .

- Isotopic Labeling : Use deuterated solvents or isotopic tracers to isolate specific signals in complex mixtures .

- Case Study : A 2021 study resolved conflicting IR and NMR data for a chloropyridine derivative by correlating computational vibrational spectra with experimental results .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

- Mechanistic Probes :

- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., butoxide ion attack on the chloro-substituted pyridine ring) .

- Isotope Effects : Use ¹⁸O-labeled butanol to trace oxygen incorporation in the product, confirming SN2 vs. SN1 pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies .

Q. How can computational tools predict the reactivity of this compound in agrochemical or medicinal applications?

- Approaches :

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. For agrochemicals, assess binding to pest-specific proteins .

- QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., butoxy chain length) with bioactivity .

- Example : A 2023 study identified this compound as a potential herbicide lead by modeling its inhibition of acetolactate synthase (ALS) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

- Root-Cause Analysis :

特性

IUPAC Name |

4-butoxy-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOQORSXCOKTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。